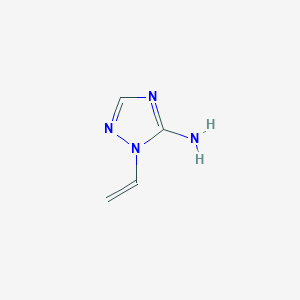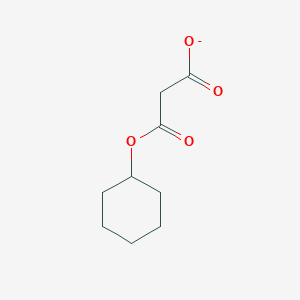
3-(Cyclohexyloxy)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclohexyloxy)-3-oxopropanoate: is an organic compound characterized by the presence of a cyclohexyloxy group attached to a 3-oxopropanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclohexyloxy)-3-oxopropanoate can be achieved through the following steps:
Williamson Ether Synthesis: This involves the reaction of cyclohexanol with an appropriate alkyl halide in the presence of a strong base like sodium hydride to form cyclohexyloxy group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes, utilizing continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: Reduction of the ester group can yield alcohols or aldehydes, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted esters or ethers.
Aplicaciones Científicas De Investigación
Chemistry: 3-(Cyclohexyloxy)-3-oxopropanoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles .
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mecanismo De Acción
The mechanism of action of 3-(Cyclohexyloxy)-3-oxopropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active intermediates that participate in biochemical pathways. The cyclohexyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparación Con Compuestos Similares
- 3-(Cyclohexyloxy)-3-oxobutanoate
- 3-(Cyclohexyloxy)-3-oxopentanoate
- 3-(Cyclohexyloxy)-3-oxohexanoate
Comparison: 3-(Cyclohexyloxy)-3-oxopropanoate is unique due to its specific chain length and functional groups, which confer distinct reactivity and properties. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications .
Propiedades
Número CAS |
113653-46-6 |
|---|---|
Fórmula molecular |
C9H13O4- |
Peso molecular |
185.20 g/mol |
Nombre IUPAC |
3-cyclohexyloxy-3-oxopropanoate |
InChI |
InChI=1S/C9H14O4/c10-8(11)6-9(12)13-7-4-2-1-3-5-7/h7H,1-6H2,(H,10,11)/p-1 |
Clave InChI |
OMHQOKGHQPULBU-UHFFFAOYSA-M |
SMILES canónico |
C1CCC(CC1)OC(=O)CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(9H-beta-Carbolin-3-yl)[(methylamino)oxy]methanone](/img/structure/B14299426.png)

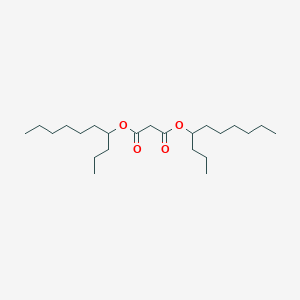


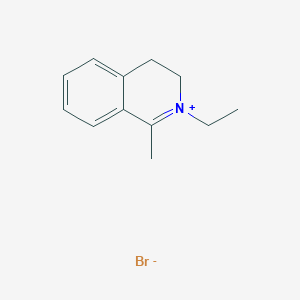
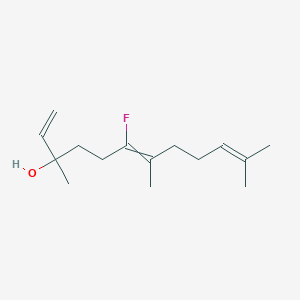


![2-Methyl-5-(prop-1-en-2-yl)bicyclo[3.1.0]hex-2-ene](/img/structure/B14299479.png)
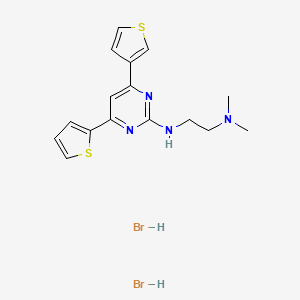

![3-[(5-Amino-4-hydroxy-2-nitrophenyl)sulfanyl]propanoic acid](/img/structure/B14299516.png)
